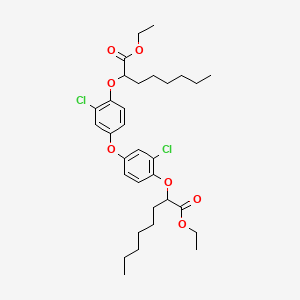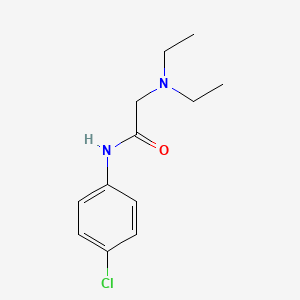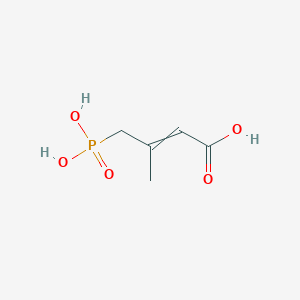![molecular formula C14H25N3O2 B14489232 N-Cyclohexyl-N'-[2-oxo-2-(piperidin-1-yl)ethyl]urea CAS No. 65557-64-4](/img/structure/B14489232.png)
N-Cyclohexyl-N'-[2-oxo-2-(piperidin-1-yl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea is a synthetic organic compound that features a cyclohexyl group, a piperidine ring, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea typically involves the reaction of cyclohexylamine with a suitable isocyanate derivative. One common method is to react cyclohexylamine with 2-oxo-2-(piperidin-1-yl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea oxide.
Reduction: Formation of N-Cyclohexyl-N’-[2-hydroxy-2-(piperidin-1-yl)ethyl]urea.
Substitution: Formation of substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyclohexyl-N’-[2-oxo-2-(morpholin-4-yl)ethyl]urea: Similar structure but contains a morpholine ring instead of a piperidine ring.
N-Cyclohexyl-N’-[2-oxo-2-(pyrrolidin-1-yl)ethyl]urea: Contains a pyrrolidine ring instead of a piperidine ring.
N-Cyclohexyl-N’-[2-oxo-2-(azepan-1-yl)ethyl]urea: Contains an azepane ring instead of a piperidine ring.
Uniqueness
N-Cyclohexyl-N’-[2-oxo-2-(piperidin-1-yl)ethyl]urea is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different ring structures.
Eigenschaften
CAS-Nummer |
65557-64-4 |
|---|---|
Molekularformel |
C14H25N3O2 |
Molekulargewicht |
267.37 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(2-oxo-2-piperidin-1-ylethyl)urea |
InChI |
InChI=1S/C14H25N3O2/c18-13(17-9-5-2-6-10-17)11-15-14(19)16-12-7-3-1-4-8-12/h12H,1-11H2,(H2,15,16,19) |
InChI-Schlüssel |
WOVRYSIKMUQGDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)NCC(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)




![Germane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B14489191.png)



![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)


